A Technical Guide to Natural Flavanones in Medicinal Plants: From Source to Cellular Signaling
A Technical Guide to Natural Flavanones in Medicinal Plants: From Source to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanones are a significant subclass of flavonoids, a diverse group of polyphenolic secondary metabolites ubiquitously found in the plant kingdom.[1] Characterized by a C6-C3-C6 skeleton, their structure features a saturated C-ring, which distinguishes them from other flavonoids like flavones and flavonols.[2] These compounds are of considerable interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties.[3][4]
The therapeutic potential of flavanones is intrinsically linked to their natural sources, bioavailability, and mechanisms of action at the cellular level.[5] Major dietary flavanones include hesperetin (B1673127), naringenin, eriodictyol (B191197), and their corresponding glycosides (hesperidin, naringin, and eriocitrin).[6] These are predominantly found in citrus fruits, but also in various medicinal herbs.[6][7] This technical guide provides an in-depth overview of the primary medicinal plant sources of key flavanones, presents quantitative data on their abundance, details the experimental protocols for their analysis, and elucidates the core signaling pathways they modulate.
Principal Flavanones and Their Medicinal Plant Sources
The occurrence and concentration of flavanones vary significantly among different plant species and even between different parts of the same plant. The most well-documented sources belong to the Citrus, Mentha, and Glycyrrhiza genera.
Hesperidin (B1673128) and Naringin in Citrus Species
The genus Citrus is the most prominent and commercially significant source of flavanones, particularly the glycosides hesperidin and naringin.[6] These compounds are most concentrated in the peel (flavedo and albedo) of the fruits.[7]
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Hesperidin (Hesperetin-7-rutinoside) is the dominant flavanone in sweet oranges (Citrus sinensis), mandarins/tangerines (Citrus reticulata), and lemons (Citrus limon).[7][8]
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Naringin (Naringenin-7-neohesperidoside) is characteristic of grapefruit (Citrus paradisi) and sour orange (Citrus aurantium), contributing to their bitter taste.[7][8]
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Narirutin (Naringenin-7-rutinoside) is another major flavanone found alongside hesperidin in sweet oranges and mandarins.[8]
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Eriocitrin (Eriodictyol-7-rutinoside) is found in high concentrations in lemons.[9]
Eriodictyol and Hesperetin in Mentha Species
Plants of the Mentha (mint) genus are rich in a variety of flavonoids, with flavanones constituting a significant portion, ranging from 10% to 70% of their total phenolic content.[10][11] The primary flavanones found are derivatives of eriodictyol and hesperetin.[10][12] Species such as Mentha longifolia (horsemint) and Mentha suaveolens have been identified as notable sources.[13][14]
Liquiritigenin and Isoliquiritigenin (B1662430) in Glycyrrhiza Species
The roots and rhizomes of licorice plants (Glycyrrhiza uralensis, G. glabra) are a unique source of the flavanone liquiritigenin and its chalcone (B49325) isomer, isoliquiritigenin .[15][16] These two compounds are considered the main bioactive constituents responsible for many of the plant's therapeutic effects.[16] Within the plant's biosynthesis pathway, the enzyme chalcone isomerase converts isoliquiritigenin into (2S)-liquiritigenin.[16] These compounds have demonstrated potent anti-inflammatory and drug-resistance reversal properties.[17][18]
Quantitative Data of Flavanones in Medicinal Plants
The concentration of flavanones can be influenced by factors such as cultivar, maturity, growing conditions, and the analytical method used for quantification. The following tables summarize representative quantitative data from the scientific literature.
Table 1: Flavanone Content in Various Citrus Species
| Flavanone | Citrus Species | Plant Part | Concentration Range | Reference(s) |
|---|---|---|---|---|
| Hesperidin | Mandarin (C. reticulata) | Peel (dry basis) | 3.95 - 80.90 mg/g | [7] |
| Sweet Orange (C. sinensis) | Juice | 20.5 - 39.9 mg/100 mL | [7] | |
| Lemon (C. limon) | Juice | ~26 mg/100 g (total flavanones) | [9] | |
| Naringin | Grapefruit (C. paradisi) | Peel (dry basis) | 10.26 - 14.40 mg/g | [7] |
| Grapefruit (C. paradisi) | Juice | ~23 mg/100 mL | [7] | |
| Sour Orange (C. aurantium) | Whole Fruit | ~48 mg/100 g (total flavanones) | [8] | |
| Narirutin | Mandarin (C. reticulata) | Peel (dry basis) | 7.66 - 15.3 mg/g | [7] |
| Eriocitrin | Lemon (C. limon) | Juice | ~16.17 mg/100 mL |[7] |
Table 2: Flavanone Content in Selected Mentha Species
| Flavanone | Mentha Species | Plant Part | Concentration Range (µg/g of extract) | Reference(s) |
|---|---|---|---|---|
| Hesperidin | M. longifolia | Aerial parts | 109.39 ± 2.01 | [14] |
| M. spicata | Aerial parts | 0.73 ± 0.02 | [14] | |
| Eriocitrin | M. longifolia | Aerial parts | Reported presence, not quantified | [13] |
| Narirutin | M. longifolia | Aerial parts | Reported presence, not quantified | [13] |
| Luteolin | M. longifolia | Aerial parts | 31.03 ± 0.16 |[14] |
Note: Luteolin is a flavone, but often analyzed alongside flavanones in Mentha species.
Methodologies for Flavanone Analysis
The accurate analysis of flavanones from complex plant matrices requires a systematic workflow involving extraction, purification, and quantification.
Experimental Workflow
The general procedure for analyzing flavanones from medicinal plants is outlined below.
Caption: General experimental workflow for flavanone analysis.
Detailed Experimental Protocols
4.2.1 Sample Preparation and Extraction
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Preparation : Fresh plant material (e.g., citrus peel, mint leaves, licorice root) is washed, dried (using lyophilization or air-drying at 40-50°C), and ground into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
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Solid-Liquid Extraction (SLE) : A known quantity of the powdered plant material (e.g., 1 gram) is mixed with an appropriate solvent. Methanol or ethanol (B145695) solutions (e.g., 80% methanol in water) are commonly used due to their polarity, which is suitable for extracting flavonoid glycosides.[19]
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Extraction Conditions : The mixture is typically subjected to ultrasonication or maceration for a period ranging from 30 minutes to 24 hours at a controlled temperature (e.g., 25-50°C). The solid-to-solvent ratio is optimized, commonly ranging from 1:10 to 1:50 (w/v).
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Separation : The resulting extract is separated from the solid plant residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration (e.g., through a 0.45 µm filter).
4.2.2 Purification by Solid Phase Extraction (SPE)
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Purpose : To remove interfering compounds (e.g., chlorophylls, lipids, primary metabolites) and concentrate the flavanones before analysis.
-
Stationary Phase : A C18 reversed-phase SPE cartridge is commonly used.[20]
-
Procedure :
-
Conditioning : The cartridge is conditioned sequentially with methanol and then ultrapure water.
-
Loading : The filtered plant extract is loaded onto the conditioned cartridge.
-
Washing : The cartridge is washed with a low-polarity solvent (e.g., water or 5% methanol) to elute highly polar impurities.
-
Elution : The flavanones are eluted from the cartridge using a higher concentration of organic solvent, such as 100% methanol or acetonitrile.
-
-
Final Step : The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., mobile phase) for injection into the analytical system.
4.2.3 Quantification by UHPLC-MS/MS
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Instrumentation : An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF), is the preferred method for its high sensitivity and selectivity.[20][21]
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase : A gradient elution is employed using two solvents: (A) Water with a modifier (e.g., 0.1% formic acid) and (B) Acetonitrile or Methanol with the same modifier.
-
Gradient Program : A typical gradient might start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) is used, typically in negative ion mode for flavanones.
-
Detection Mode : For quantification, Multiple Reaction Monitoring (MRM) mode is used on a QqQ instrument. This involves monitoring a specific precursor ion-to-product ion transition for each target flavanone, providing high specificity.
-
Quantification : External calibration curves are constructed using certified reference standards of the target flavanones (e.g., hesperidin, naringin). The concentration in the sample is determined by comparing its peak area to the calibration curve.
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Key Signaling Pathways Modulated by Flavanones
Flavanones exert their biological effects by modulating complex intracellular signaling pathways that are often dysregulated in chronic diseases. Their ability to interact with key regulatory proteins, such as kinases and transcription factors, makes them attractive candidates for drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune response, and cell survival.[22] Chronic activation of this pathway is implicated in inflammatory diseases and cancer. Several flavanones, including hesperetin and naringenin, have been shown to inhibit this pathway. They can prevent the degradation of the IκBα inhibitor, thereby blocking the translocation of the active NF-κB (p65/p50) dimer to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[22][23]
Caption: Flavanone-mediated inhibition of the NF-κB pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a critical intracellular cascade that promotes cell survival, proliferation, and growth while inhibiting apoptosis.[24] This pathway is often hyperactivated in various cancers, making it a key therapeutic target. Flavanones can interfere with this pathway, often by inhibiting the phosphorylation and activation of Akt. Downstream effects include the modulation of apoptosis-related proteins like Bcl-2 and Bax, and the inhibition of mTOR, a key regulator of cell growth.[25][26]
Caption: Modulation of the PI3K/Akt survival pathway by flavanones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[27] The specific role of each MAPK cascade can be cell-type and stimulus-dependent. Flavanones can exhibit differential effects on these pathways. For instance, they may inhibit the pro-proliferative ERK pathway in cancer cells while activating the stress-responsive JNK and p38 pathways, which can lead to apoptosis.[24] This selective modulation highlights their potential for targeted cancer therapy.
Caption: Differential modulation of MAPK signaling cascades by flavanones.
Conclusion and Future Perspectives
Medicinal plants remain a vital reservoir of bioactive compounds for drug discovery, with flavanones representing a particularly promising class. The comprehensive data on their natural distribution, especially in genera like Citrus, Mentha, and Glycyrrhiza, provides a solid foundation for their targeted extraction and development. Standardized analytical protocols, primarily based on UHPLC-MS/MS, are crucial for the quality control and accurate quantification of these compounds in raw materials and finished products.
A deeper understanding of how flavanones modulate key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK is paving the way for their rational application in treating complex diseases like cancer and chronic inflammatory conditions. Future research should focus on improving the bioavailability of flavanones, which is often a limiting factor, through advanced formulation strategies. Furthermore, synergistic effects of flavanone-rich extracts with existing therapeutic agents should be explored to develop more effective combination therapies. The continued investigation of these potent natural molecules holds significant promise for the future of medicine and human health.
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